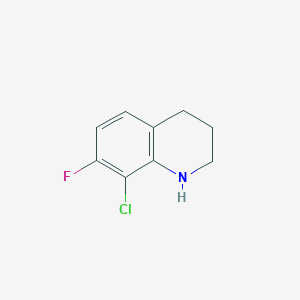
8-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline is a chemical compound with the CAS Number: 1780820-78-1 . It has a molecular weight of 185.63 . The IUPAC name for this compound is 8-chloro-7-fluoro-1,2,3,4-tetrahydroquinoline .
Molecular Structure Analysis
The InChI code for 8-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline is 1S/C9H9ClFN/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h3-4,12H,1-2,5H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
8-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline is a liquid at room temperature . It should be stored at room temperature .Applications De Recherche Scientifique
Synthesis and Transformation
- Synthesis of Derivatives : 8-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline has been utilized as a key intermediate in the synthesis of novel tetrahydroisoquinoline derivatives. These derivatives are valuable as building blocks in the synthesis of potential drug candidates, particularly for the central nervous system (Hargitai et al., 2018).
Antibacterial Applications
- Antibacterial Properties : A novel antibacterial 8-chloroquinolone, with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group, showed potent antibacterial activities against both Gram-positive and Gram-negative bacteria, making it significantly more effective than some existing drugs (Kuramoto et al., 2003).
Chemotherapy and Cancer Treatment
- Cancer Treatment : Compounds derived from 8-hydroxyquinoline showed promise in anticancer drug development. These include heteroleptic diarylborinic complexes with 8-oxyquinolinato ligands, demonstrating potential application in organic light-emitting devices and cancer treatment (Wesela-Bauman et al., 2013).
Optical Resolution and Synthesis
- Optical Resolution : The compound has been used in studies for optical resolution, which is significant for creating enantiomerically pure substances. This process is vital in the synthesis of various pharmaceuticals (Bálint et al., 2002).
Chemosensors and Metal Ion Detection
- Chemosensor Development : Novel chemosensors developed from derivatives of 8-chloro-7-fluoro-1,2,3,4-tetrahydroquinoline have shown efficacy in the selective recognition of highly toxic Pd2+ ions. This application is crucial in environmental monitoring and industrial processes (Shally et al., 2020).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
8-chloro-7-fluoro-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h3-4,12H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDASJIPLOIEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C(C=C2)F)Cl)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2450395.png)
![4-(3-fluoro-4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2450396.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2450401.png)
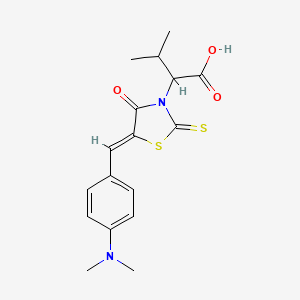
![N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2450404.png)
![Lithium;2-[2-(2-acetamidoethylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2450405.png)
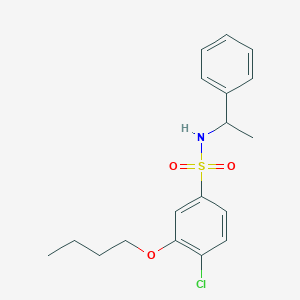

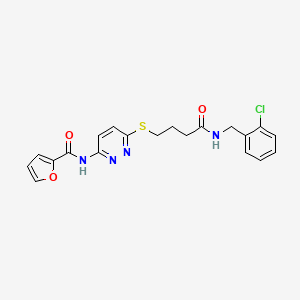
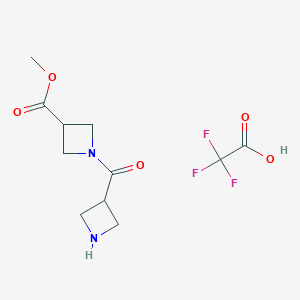

![Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride](/img/structure/B2450414.png)

